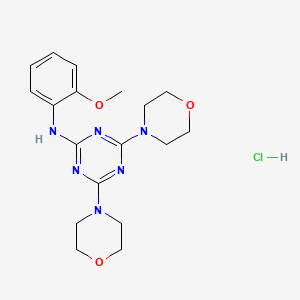
2-((2-Pyridylamino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Pyridylamino)methylene)indane-1,3-dione, also known as PAMD, is a chemical compound that has garnered considerable attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods and has been investigated for its potential applications in biochemistry and physiology.
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized via various chemical reactions, demonstrating its versatility as a scaffold in organic synthesis. For instance, 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-indane-1,3-dione was synthesized in high yield, showcasing the compound's utility in constructing complex molecules (Asiri & Khan, 2011).
Bioactivity and Pharmacological Evaluation
- Indane-1,3-dione derivatives have been explored for various biological activities. Notably, a study on the synthesis and pharmacological evaluation of pyrimidine derivatives of indane-1,3-dione revealed compounds with analgesic, anti-inflammatory, and antimicrobial activities, highlighting the therapeutic potential of these derivatives (Giles et al., 2011).
Material Science and Sensing Applications
- Indane-1,3-dione and its derivatives have been applied in material science, particularly in the development of chemosensors for metal ions. A study demonstrated the synthesis and characterization of compounds showing selective coordination to metal ions, with potential applications in biosensing and environmental monitoring (Gosavi-Mirkute et al., 2017).
Anticoagulant Agents
- Research on novel indane-1,3-dione derivatives has also shown their potential as anticoagulant agents. A study reported the synthesis of 2-substituted derivatives of indane-1,3-dione, which were investigated for their anticoagulant properties, revealing some derivatives with comparable activity to known drugs (Mitka et al., 2009).
Versatility and Applications Overview
- A comprehensive review on indane-1,3-dione highlighted its versatility and the wide range of applications from biosensing to bioimaging and electronics. This review presents an overview of chemical reactions to access various derivatives of indane-1,3-dione and their diverse applications, evidencing the compound's multifunctionality (Pigot, Brunel, & Dumur, 2022).
Mechanism of Action
Target of Action
It’s known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mode of Action
It’s worth noting that indane-1,3-dione, a similar compound, is used as an electron acceptor in the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .
properties
IUPAC Name |
3-hydroxy-2-[(E)-pyridin-2-yliminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14-10-5-1-2-6-11(10)15(19)12(14)9-17-13-7-3-4-8-16-13/h1-9,18H/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRNCWNLXZPMTM-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile](/img/structure/B2845371.png)
![ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2845373.png)
![3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845374.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2845378.png)
![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide](/img/structure/B2845383.png)
![Methyl 5-({[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2845385.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2845387.png)


![N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2845392.png)
![Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate](/img/structure/B2845393.png)